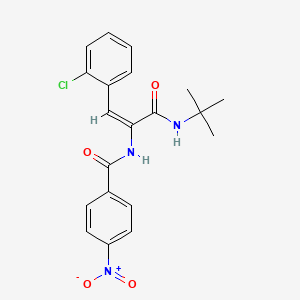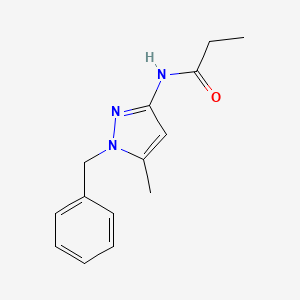![molecular formula C19H21N3O2S2 B11115995 Ethyl 2-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}propanoate](/img/structure/B11115995.png)
Ethyl 2-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE is a complex organic compound featuring a naphthyridine core with a thiophene ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-CYANO-3-(4-(4-METHYLPHENYL)-2-THIENYL)-2-PROPENOATE
- ETHYL 2-CYANO-3-(4-(4-METHOXYPHENYL)-2-THIENYL)-2-PROPENOATE
- ETHYL 2-CYANO-3-(5-(4-METHOXYPHENYL)-2-FURYL)-2-PROPENOATE
Uniqueness
ETHYL 2-{[3-CYANO-6-METHYL-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO[1,6]NAPHTHYRIDIN-2-YL]SULFANYL}PROPANOATE is unique due to its naphthyridine core, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research .
Properties
Molecular Formula |
C19H21N3O2S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-24-19(23)12(2)26-18-13(10-20)17(16-6-5-9-25-16)14-11-22(3)8-7-15(14)21-18/h5-6,9,12H,4,7-8,11H2,1-3H3 |
InChI Key |
HDRDSMSOSCFYFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(CN(CC2)C)C(=C1C#N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(Pentyloxy)phenyl]methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11115912.png)
![4-chloro-2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11115914.png)
![3-bromo-4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11115920.png)
![5,5'-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11115921.png)


![3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-](/img/structure/B11115933.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide](/img/structure/B11115935.png)
![3-({5-[(2-Ethoxy-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11115940.png)
![N-(1-{N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11115947.png)

![2-(2-Methylphenyl)-1-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11115959.png)
![3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11115961.png)
![2-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11115970.png)
